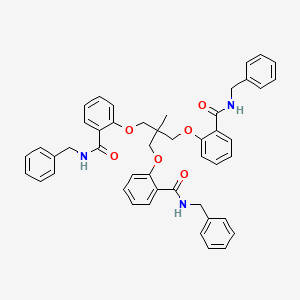
4'-C-ethenyl-Cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-C-ethenyl-Cytidine is a modified nucleoside where the ribose sugar’s 4’ carbon is substituted with an ethenyl group. This modification alters the chemical and biological properties of the nucleoside, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-C-ethenyl-Cytidine typically involves the modification of cytidineThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of 4’-C-ethenyl-Cytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-C-ethenyl-Cytidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form different functional groups.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation may yield aldehydes or carboxylic acids, while reduction will yield ethyl derivatives .
Scientific Research Applications
4’-C-ethenyl-Cytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Incorporated into RNA for studying RNA structure and function.
Medicine: Potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Used in the production of modified nucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 4’-C-ethenyl-Cytidine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and reverse transcriptases, and the pathways involved are those related to nucleic acid synthesis and repair .
Comparison with Similar Compounds
4’-C-ethynyl-Cytidine: Similar structure but with an ethynyl group instead of an ethenyl group.
5-ethynyl-2’-deoxyuridine: Another nucleoside analog with modifications at different positions.
Uniqueness: 4’-C-ethenyl-Cytidine is unique due to its specific modification at the 4’ position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This makes it particularly useful for specific applications in research and therapy .
Properties
Molecular Formula |
C11H15N3O5 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-5-ethenyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-11(5-15)8(17)7(16)9(19-11)14-4-3-6(12)13-10(14)18/h2-4,7-9,15-17H,1,5H2,(H2,12,13,18)/t7-,8+,9-,11-/m1/s1 |
InChI Key |
UFDRZUUSSYKVPV-PKIKSRDPSA-N |
Isomeric SMILES |
C=C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)CO |
Canonical SMILES |
C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)
![1-benzyl-N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11927150.png)




![Hexadecyl[6-(hexadecylamino)-2,3,4,5-tetrahydroxyhexyl]amine](/img/structure/B11927185.png)
![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![(R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927200.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-chloro-9H-purin-6-yl)carbamate](/img/structure/B11927205.png)

